molecular formula C6H3ClFNO3 B1592848 5-Chloro-4-fluoro-2-nitrophenol CAS No. 65001-79-8

5-Chloro-4-fluoro-2-nitrophenol

Cat. No.: B1592848
CAS No.: 65001-79-8
M. Wt: 191.54 g/mol
InChI Key: QQVVAVSPGWOFKT-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-nitrophenol typically involves the nitration of 4-chloro-2-fluorophenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The nitration process introduces the nitro group (-NO2) into the aromatic ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. For example, the chloro group can be substituted with an alkoxy group (-OR) using sodium alkoxide in a suitable solvent.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium alkoxide, suitable solvents (e.g., dimethyl sulfoxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Chloro-4-fluoro-2-aminophenol.

    Substitution: 5-Alkoxy-4-fluoro-2-nitrophenol.

    Oxidation: 5-Chloro-4-fluoro-2-nitroquinone.

Scientific Research Applications

5-Chloro-4-fluoro-2-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules, enhancing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenol
  • 5-Fluoro-2-nitrophenol
  • 4-Fluoro-2-nitrophenol

Comparison

5-Chloro-4-fluoro-2-nitrophenol is unique due to the presence of both chloro and fluoro substituents on the phenol ring, which can significantly influence its chemical reactivity and biological activity. Compared to 4-Chloro-2-nitrophenol and 5-Fluoro-2-nitrophenol, the dual substitution in this compound provides a distinct electronic environment that can affect its interaction with other molecules and its overall stability.

Properties

IUPAC Name

5-chloro-4-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVVAVSPGWOFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626303
Record name 5-Chloro-4-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65001-79-8
Record name Phenol, 5-chloro-4-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65001-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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